4,6-dimethyl-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one
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Overview
Description
4,6-Dimethyl-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one is a heterocyclic compound with a pyridinone core. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one typically involves the condensation of 4,6-dimethyl-2-pyridone with 3-nitrocinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methyl groups on the pyridinone ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4,6-Dimethyl-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-3-[(2E)-3-(1-naphthyl)prop-2-enoyl]pyridin-2(1H)-one: Similar structure with a naphthyl group instead of a nitrophenyl group.
4,6-Dimethyl-2-mercaptopyrimidine: Contains a pyrimidine ring with similar substituents.
Uniqueness
4,6-Dimethyl-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to participate in unique chemical reactions and exhibit specific biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
4,6-dimethyl-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-8-11(2)17-16(20)15(10)14(19)7-6-12-4-3-5-13(9-12)18(21)22/h3-9H,1-2H3,(H,17,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZGZRIETGFOIR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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